molecular formula C24H23ClN2O3 B4715691 N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4715691
M. Wt: 422.9 g/mol
InChI Key: RPCPZNSMAZRUDB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted phenoxyphenyl group and a morpholinylmethyl group attached to the benzamide core

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c25-20-10-11-23(30-21-4-2-1-3-5-21)22(16-20)26-24(28)19-8-6-18(7-9-19)17-27-12-14-29-15-13-27/h1-11,16H,12-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPZNSMAZRUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.

    Attachment of the morpholinylmethyl group: The phenoxyphenyl intermediate is then reacted with a morpholine derivative in the presence of a suitable base and solvent to introduce the morpholinylmethyl group.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro group in the phenoxyphenyl moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: This compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(5-chloro-2-phenoxyphenyl)-4-(piperidin-4-ylmethyl)benzamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the chloro-substituted phenoxyphenyl group and the morpholinylmethyl group can influence its reactivity, solubility, and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
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